Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(phenylcarbamoyl)amino]phenyl}propanoate
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Overview
Description
Preparation Methods
The synthesis of Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(phenylcarbamoyl)amino]phenyl}propanoate involves multiple steps. One common method includes the reaction of ethyl 2-cyanoacetate with trifluoroacetimidoyl chloride derivatives using sodium hydride in acetonitrile . This reaction is followed by intramolecular cyclization in nitrobenzene under reflux conditions to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(phenylcarbamoyl)amino]phenyl}propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Scientific Research Applications
Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(phenylcarbamoyl)amino]phenyl}propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(phenylcarbamoyl)amino]phenyl}propanoate involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, while the hydroxy group can form hydrogen bonds with active sites. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Ethyl 3,3,3-trifluoro-2-hydroxy-2-{3-methyl-4-[(phenylcarbamoyl)amino]phenyl}propanoate can be compared with similar compounds such as:
Ethyl 3,3,3-trifluoro-2-oxopropanoate: Similar in structure but lacks the hydroxy and phenylcarbamoyl groups, leading to different chemical properties and applications.
®-3,3,3-Trifluoro-2-hydroxy-2-methylpropionic Acid: Contains a trifluoromethyl group and hydroxy group but differs in the rest of the structure, affecting its reactivity and biological activity.
3,3,3-Trifluoro-2-hydroxy-2-methyl-propionic acid ethyl ester: Similar in having trifluoromethyl and hydroxy groups but differs in the ester functionality, influencing its chemical behavior.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Properties
Molecular Formula |
C19H19F3N2O4 |
---|---|
Molecular Weight |
396.4 g/mol |
IUPAC Name |
ethyl 3,3,3-trifluoro-2-hydroxy-2-[3-methyl-4-(phenylcarbamoylamino)phenyl]propanoate |
InChI |
InChI=1S/C19H19F3N2O4/c1-3-28-16(25)18(27,19(20,21)22)13-9-10-15(12(2)11-13)24-17(26)23-14-7-5-4-6-8-14/h4-11,27H,3H2,1-2H3,(H2,23,24,26) |
InChI Key |
SZDCICZWXZRYDV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2)C)(C(F)(F)F)O |
Origin of Product |
United States |
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